An In-Depth Technical Guide to 7-Hydroxynaphthalene-1-carbaldehyde
An In-Depth Technical Guide to 7-Hydroxynaphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Naphthalene Scaffold
7-Hydroxynaphthalene-1-carbaldehyde, a key aromatic aldehyde, is a significant molecule in the landscape of organic synthesis and medicinal chemistry. Its naphthalene core, substituted with hydroxyl and formyl groups at strategic positions, bestows upon it a unique electronic and structural profile, rendering it a valuable precursor for a diverse array of complex molecules. The naphthalene scaffold itself is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to contribute to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of 7-Hydroxynaphthalene-1-carbaldehyde, detailing its chemical and physical properties, synthesis methodologies, spectral characteristics, safety protocols, and its burgeoning potential in the realm of drug discovery and development.
Core Molecular Attributes: A Quantitative Overview
A thorough understanding of the physicochemical properties of 7-Hydroxynaphthalene-1-carbaldehyde is fundamental for its effective application in research and synthesis. These properties govern its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 144876-32-4 | [3][4][5] |
| Molecular Formula | C₁₁H₈O₂ | [5][6] |
| Molecular Weight | 172.18 g/mol | [4][6] |
| Physical Form | Solid | [4] |
| Purity | ≥95% | [6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [4] |
| InChI Key | PYWINMBZRYZEBE-UHFFFAOYSA-N | [4] |
| SMILES | O=Cc1cccc2cc(O)ccc12 | [6] |
Synthesis and Chemical Reactivity: Building with Precision
The synthesis of 7-Hydroxynaphthalene-1-carbaldehyde, while not as extensively documented as some of its isomers, can be approached through established organic chemistry transformations. Drawing parallels from the synthesis of related hydroxynaphthaldehydes, a plausible and efficient synthetic strategy involves the formylation of a corresponding naphthol precursor.
Conceptual Synthetic Pathway: Formylation of 2,7-Naphthalenediol
A logical and commonly employed method for introducing a formyl group onto a phenolic ring is the Reimer-Tiemann reaction. This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich naphthol ring.
Experimental Protocol: Modified Reimer-Tiemann Reaction
This protocol is adapted from established procedures for the formylation of naphthols and provides a robust starting point for the synthesis of 7-Hydroxynaphthalene-1-carbaldehyde.[7][8][9]
Materials:
-
2,7-Naphthalenediol
-
Sodium hydroxide
-
Chloroform
-
Ethanol
-
Hydrochloric acid
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,7-naphthalenediol in aqueous ethanol.
-
Base Addition: Add a concentrated solution of sodium hydroxide to the flask and heat the mixture to 60-70°C with continuous stirring.
-
Chloroform Addition: Add chloroform dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product into dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Causality in Experimental Choices:
-
The use of a strong base (NaOH) is crucial for the deprotonation of the naphthol, which activates the ring towards electrophilic attack by the dichlorocarbene.
-
The choice of a protic solvent system (aqueous ethanol) is common for the Reimer-Tiemann reaction.
-
Acidification is necessary to protonate the resulting phenoxide and liberate the free hydroxyl group of the product.
-
Chromatographic purification is essential to separate the desired 7-Hydroxynaphthalene-1-carbaldehyde from potential regioisomers and unreacted starting material.
Logical Flow of Synthesis
Caption: Synthetic workflow for 7-Hydroxynaphthalene-1-carbaldehyde.
Spectral Fingerprint: Characterization and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the hydroxyl proton. The aldehydic proton will appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm). The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7-8.5 ppm), with coupling constants indicative of their ortho, meta, and para relationships. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals. The aldehydic carbon will be observed at a characteristic downfield chemical shift (δ ~190 ppm). The carbon bearing the hydroxyl group will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C=O stretching: A strong, sharp band around 1650-1700 cm⁻¹ corresponding to the aldehydic carbonyl group.
-
C-H stretching (aromatic): Signals above 3000 cm⁻¹.
-
C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic cleavages of the naphthalene ring.
Safety and Handling: A Researcher's Responsibility
While a specific Material Safety Data Sheet (MSDS) for 7-Hydroxynaphthalene-1-carbaldehyde is not widely available, the safety precautions for this compound can be inferred from data on related hydroxynaphthaldehydes and aromatic aldehydes.[10][11]
Hazard Identification:
-
Eye Irritation: Likely to be an eye irritant.
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Applications in Drug Discovery and Development: A Scaffold of Promise
The naphthalene ring system is a privileged scaffold in medicinal chemistry, with a multitude of derivatives exhibiting a broad spectrum of pharmacological activities.[1] The presence of both a hydroxyl and a formyl group on the 7-Hydroxynaphthalene-1-carbaldehyde core provides two reactive handles for further chemical modification, making it an attractive starting material for the synthesis of novel drug candidates.
Potential Therapeutic Areas:
-
Anticancer Agents: Naphthalene derivatives have been extensively investigated for their anticancer properties. The planar aromatic system can intercalate with DNA, and the functional groups can be modified to interact with specific enzymatic targets.
-
Antimicrobial Agents: The naphthalene scaffold is found in several antimicrobial agents. The hydroxyl and aldehyde functionalities can be used to synthesize Schiff bases, chalcones, and other heterocyclic systems with potential antibacterial and antifungal activity.
-
Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an aromatic core. 7-Hydroxynaphthalene-1-carbaldehyde can serve as a building block for the synthesis of novel anti-inflammatory compounds.
-
Fluorescent Probes: The conjugated π-system of the naphthalene ring often imparts fluorescent properties. Derivatives of 7-Hydroxynaphthalene-1-carbaldehyde could be developed as fluorescent probes for biological imaging and sensing applications.
Logical Pathway for Drug Discovery Application
Caption: From starting material to drug candidate.
Conclusion: A Building Block with Untapped Potential
7-Hydroxynaphthalene-1-carbaldehyde, with its defined chemical identity and versatile reactivity, represents a valuable tool for chemists in both academic and industrial settings. While a comprehensive body of literature specifically dedicated to this isomer is still evolving, the foundational knowledge of its properties, plausible synthetic routes, and the established therapeutic relevance of the naphthalene scaffold underscore its significant potential. This guide serves as a foundational resource, empowering researchers to confidently and safely utilize 7-Hydroxynaphthalene-1-carbaldehyde in their pursuit of novel chemical entities with impactful applications, particularly in the critical field of drug discovery.
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